7-Deoxy-trans-dihydronarciclasine

描述

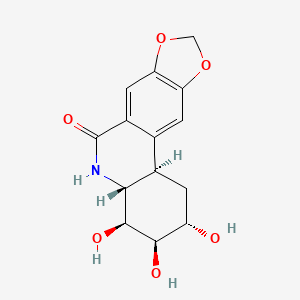

Structure

2D Structure

3D Structure

属性

分子式 |

C14H15NO6 |

|---|---|

分子量 |

293.27 g/mol |

IUPAC 名称 |

(2S,3R,4S,4aR,11bR)-2,3,4-trihydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |

InChI |

InChI=1S/C14H15NO6/c16-8-1-6-5-2-9-10(21-4-20-9)3-7(5)14(19)15-11(6)13(18)12(8)17/h2-3,6,8,11-13,16-18H,1,4H2,(H,15,19)/t6-,8+,11-,12-,13+/m1/s1 |

InChI 键 |

KKAHUDOWKGIGAA-IAWGOJCDSA-N |

SMILES |

C1C2C(C(C(C1O)O)O)NC(=O)C3=CC4=C(C=C23)OCO4 |

手性 SMILES |

C1[C@H]2[C@H]([C@@H]([C@@H]([C@H]1O)O)O)NC(=O)C3=CC4=C(C=C23)OCO4 |

规范 SMILES |

C1C2C(C(C(C1O)O)O)NC(=O)C3=CC4=C(C=C23)OCO4 |

同义词 |

7-deoxy-trans-dihydronarciclasine |

产品来源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Total Synthesis of 7-Deoxy-trans-dihydronarciclasine

This technical guide provides a comprehensive overview of the total synthesis pathways for this compound, a potent antineoplastic agent from the Amaryllidaceae family of alkaloids. This document details various synthetic strategies, including pathways to the natural (+)-enantiomer and the unnatural ent-(−)-enantiomer, presenting quantitative data, detailed experimental protocols for key reactions, and visual representations of the synthetic routes.

Introduction

This compound is a structurally complex isocarbostyril alkaloid that has garnered significant interest from the scientific community due to its promising anticancer properties. Its intricate, densely functionalized phenanthridinone core presents a formidable challenge for synthetic chemists. The development of efficient and stereocontrolled total syntheses is crucial for enabling further investigation into its therapeutic potential and for the generation of analogs with improved pharmacological profiles. This guide explores and compares several key total synthesis approaches, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.

Divergent Total Synthesis of (+)-7-Deoxy-trans-dihydronarciclasine by Lee and Co-workers

A recent and notable contribution is the divergent and highly stereocontrolled total synthesis of (+)-7-deoxy-trans-dihydronarciclasine reported by Lee and his research group. This strategy also provides access to other related Amaryllidaceae alkaloids, such as (+)-7-deoxypancratistatin and (+)-lycoricidine, from a common intermediate.

The key features of this synthesis include:

-

A cyclic boronic ester-mediated diastereoselective alkenylation to establish the C(10b) stereocenter early in the synthesis.

-

A chelation-controlled, stereoselective syn-allylation to set the C(2) stereocenter.

-

A regio- and stereoselective opening of an N-Boc-aziridine, a novel strategy in the synthesis of isocarbostyril alkaloids, to construct the allylic amine moiety.

The overall synthesis is accomplished in 16-18 steps with a total yield of 7.0-17.2% for the family of compounds.

Quantitative Data

| Parameter | Value |

| Enantiomer Synthesized | (+)-7-Deoxy-trans-dihydronarciclasine |

| Number of Steps | 16-18 (for the divergent synthesis) |

| Overall Yield | 7.0–17.2% (for the divergent synthesis) |

| Key Reactions | Diastereoselective Alkenylation, syn-Allylation, Aziridine Opening |

| Starting Material | Chiral diol derived from 3,4-cinnamic acid |

Experimental Protocols for Key Steps

1. Cyclic Boronic Ester-Mediated Diastereoselective Alkenylation:

-

To a solution of the chiral diol and trans-2-phenylvinylboronic acid in an appropriate solvent, a Lewis acid such as InBr₃ is added at a controlled temperature.

-

The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is then quenched, and the product is extracted and purified by column chromatography to yield the desired α-hydroxy ester with high diastereoselectivity (syn/anti > 99:1).

2. Chelation-Controlled Stereoselective syn-Allylation:

-

The substrate is dissolved in a suitable solvent and cooled to a low temperature (e.g., -78 °C).

-

A chelating Lewis acid is added, followed by the addition of the allylating agent.

-

The reaction is stirred for a specified time and then quenched.

-

Work-up and purification by chromatography afford the syn-allylated product.

3. Regio- and Stereoselective Opening of an N-Boc-Aziridine:

-

The N-Boc-aziridine intermediate is dissolved in a suitable solvent.

-

A nucleophile is introduced to open the aziridine ring in a regio- and stereoselective manner.

-

This is followed by an oxidative syn-elimination to construct the allylic amine functionality.

-

The final product is isolated and purified.

Synthetic Pathway Diagram

Caption: Divergent synthesis of (+)-7-deoxy-trans-dihydronarciclasine by Lee et al.

Stereoselective Total Synthesis of ent-(−)-7-Deoxy-trans-dihydronarciclasine by Kádas and Co-workers

This synthesis provides access to the unnatural enantiomer of this compound, which is valuable for structure-activity relationship studies. The key aspects of this route are:

-

The synthesis commences from an enantiopure arylcyclohexylamine precursor.

-

The stereochemistry of the three hydroxyl groups on the C-ring is installed through a sequence of a chemo- and stereoselective enone reduction, a Mitsunobu reaction, and an osmylation.

-

The B-ring is constructed using a Banwell modification of the Bischler–Napieralski reaction.

Quantitative Data

| Parameter | Value |

| Enantiomer Synthesized | ent-(−)-7-Deoxy-trans-dihydronarciclasine |

| Key Reactions | Enone Reduction, Mitsunobu Reaction, Osmylation, Bischler–Napieralski Reaction |

| Starting Material | Enantiopure arylcyclohexylamine |

Experimental Protocols for Key Steps

1. Chemo- and Stereoselective Enone Reduction:

-

The enone substrate is dissolved in a suitable solvent system.

-

A reducing agent, such as NaBH₄ in the presence of CaCl₂, is added at a controlled temperature.

-

The reaction is monitored by TLC, and upon completion, it is quenched and worked up.

-

The resulting alcohol is purified by chromatography.

2. Mitsunobu Reaction:

-

The alcohol is dissolved in an appropriate solvent with a nucleophile and a phosphine reagent (e.g., triphenylphosphine).

-

A dialkyl azodicarboxylate (e.g., DEAD or DIAD) is added dropwise at a low temperature.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

Purification is typically performed by column chromatography.

3. Bischler–Napieralski Reaction (Banwell Modification):

-

The amide precursor is treated with a dehydrating agent, such as phosphorus oxychloride or triflic anhydride, in a suitable solvent.

-

The reaction mixture is heated to effect the cyclization.

-

An aqueous work-up followed by purification yields the cyclized product, forming the B-ring of the phenanthridinone core.

Synthetic Pathway Diagram

Caption: Synthesis of ent-(−)-7-deoxy-trans-dihydronarciclasine by Kádas and co-workers.

Total Synthesis of (+)-7-Deoxy-trans-dihydronarciclasine from D-Glucose by Chida and Co-workers

This synthesis utilizes a carbohydrate-based starting material to achieve an enantioselective synthesis of the natural product. A key feature of this approach is the synthesis of a common intermediate that also serves as a precursor to other Amaryllidaceae alkaloids like (+)-7-deoxypancratistatin.

Quantitative Data

| Parameter | Value |

| Enantiomer Synthesized | (+)-7-Deoxy-trans-dihydronarciclasine |

| Key Reactions | Not fully detailed in the provided information |

| Starting Material | D-Glucose |

Synthetic Pathway Diagram

Caption: Chida's synthesis of (+)-7-deoxy-trans-dihydronarciclasine from D-glucose.

Semi-Synthesis from 7-Deoxynarciclasine by Pettit and Co-workers

This work describes a practical, late-stage conversion of the naturally abundant 7-deoxynarciclasine to this compound. While not a de novo total synthesis, it represents an important method for accessing the target compound.

The key transformation is a palladium-catalyzed hydrogenation of the double bond in the C-ring of a protected 7-deoxynarciclasine derivative.

Quantitative Data

| Parameter | Value |

| Transformation | Semi-synthesis |

| Key Reaction | Palladium-catalyzed Hydrogenation |

| Starting Material | 7-Deoxynarciclasine |

| Yield of Hydrogenation Step | Moderate to good, solvent dependent |

Experimental Protocol for Hydrogenation

-

A protected derivative of 7-deoxynarciclasine is dissolved in a suitable solvent or solvent mixture (e.g., CH₂Cl₂-CH₃CH₂OH).

-

A palladium on carbon catalyst (e.g., 10% Pd/C) is added.

-

The mixture is stirred under a hydrogen atmosphere (e.g., 1 atm) for a specified period.

-

The catalyst is removed by filtration, and the solvent is evaporated.

-

The crude product is then deprotected in subsequent steps to yield this compound.

Workflow Diagram

Caption: Semi-synthesis of this compound by Pettit et al.

Conclusion

The total synthesis of this compound has been accomplished through a variety of elegant and innovative strategies. The divergent approach by Lee and co-workers offers a versatile platform for accessing multiple Amaryllidaceae alkaloids. The synthesis by Kádas and his team provides access to the synthetically important unnatural enantiomer. The work by Chida and colleagues demonstrates the utility of carbohydrates as chiral starting materials, while Pettit's semi-synthesis presents a practical route from a more complex, naturally occurring precursor. Each of these pathways offers unique advantages and contributes valuable knowledge to the field of complex natural product synthesis, paving the way for the development of new anticancer agents.

In-Depth Technical Guide on the Biological Activity of 7-Deoxy-trans-dihydronarciclasine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 7-Deoxy-trans-dihydronarciclasine, a natural isocarbostyril alkaloid with significant therapeutic potential. This document details its cytotoxic effects against cancer cells, its role in neuroprotection, and the underlying molecular mechanisms of action. Quantitative data are presented in structured tables, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological functions.

Anticancer Activity

This compound has demonstrated potent cytotoxic activity against various cancer cell lines. Its mechanism of action is believed to be closely related to that of other Amaryllidaceae alkaloids like pancratistatin, which are known to induce apoptosis in cancer cells.

Cytotoxicity Data

While specific IC50 values for a broad range of cancer cell lines are not extensively documented in the public domain, an early study reported its potent activity against P388 lymphocytic leukemia.

| Cell Line | Parameter | Value | Reference |

| P388 Lymphocytic Leukemia | ED50 | 0.02 µg/mL | [1] |

Note: Further comprehensive screening across a wider panel of cancer cell lines is necessary to fully characterize the cytotoxic profile of this compound.

Proposed Mechanism of Anticancer Action: Induction of Apoptosis

The anticancer activity of this compound is likely mediated through the induction of apoptosis, a programmed cell death pathway. This is a characteristic shared with structurally related compounds like narciclasine and pancratistatin, which have been shown to activate mitochondrial and caspase-mediated apoptotic pathways in cancer cells. The selective targeting of cancer cells while being less toxic to normal cells is a key feature of related compounds.

Neuroprotective and Anti-Neuroinflammatory Activity

Recent research has highlighted the potential of this compound in the context of neurodegenerative diseases, particularly Alzheimer's disease. Its activity in this area is primarily attributed to its ability to modulate amyloid-beta (Aβ) processing and reduce neuroinflammation.

Modulation of Amyloid Precursor Protein (APP) Processing

This compound has been shown to promote the non-amyloidogenic processing of the amyloid precursor protein (APP), which is a key pathological hallmark of Alzheimer's disease.[2][3][4] This action is beneficial as it reduces the production of the neurotoxic Aβ peptide.

Key Findings:

-

Activation of α-secretase: The compound directly activates the α-secretase enzymes ADAM10 and ADAM17.[2][5]

-

Increased sAPPα secretion: By activating α-secretase, it enhances the cleavage of APP to produce the soluble and neuroprotective sAPPα fragment.[2][3][5]

-

Reduced Aβ levels: Consequently, the amyloidogenic pathway is downregulated, leading to a decrease in the levels of Aβ peptides.[3][4]

-

Enhanced enzyme-substrate affinity: Mechanistic studies have revealed that this compound enhances the affinity of ADAM10 and ADAM17 for their substrate, APP.[2]

Anti-Neuroinflammatory Effects

Chronic neuroinflammation is another critical component in the pathology of Alzheimer's disease. This compound exhibits significant anti-inflammatory properties in the central nervous system.

Key Findings:

-

Inhibition of Pro-inflammatory Mediators: The compound attenuates the expression of pro-inflammatory factors, including nitric oxide (NO), prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

-

Reduction of Pro-inflammatory Cytokines: It effectively decreases the secretion of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

-

Promotion of Anti-inflammatory Cytokines: Conversely, it promotes the secretion of the anti-inflammatory cytokine interleukin-10 (IL-10).

-

Inhibition of NF-κB Signaling: The anti-inflammatory effects are mediated, at least in part, through the inhibition of the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the biological evaluation of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (including a vehicle control) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Cell Cycle Analysis

This protocol is for analyzing the effect of this compound on cell cycle distribution using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

70% cold ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (including a vehicle control) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Washing: Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and fix overnight at -20°C.

-

Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Experimental Workflow Diagrams

Proposed Anti-Neuroinflammatory Signaling Pathway

Caption: Proposed mechanism of anti-neuroinflammatory action.

Modulation of Amyloid Precursor Protein (APP) Processing

Caption: Modulation of APP processing by this compound.

Experimental Workflow for Biological Evaluation

Caption: General workflow for evaluating biological activity.

References

- 1. Antineoplastic Agents 454. Synthesis of the Strong Cancer Cell Growth Inhibitors trans-Dihydronarciclasine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate-Specific Activation of α-Secretase by this compound Increases Non-Amyloidogenic Processing of β-Amyloid Protein Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Reduces β-Amyloid and Ameliorates Memory Impairment in a Transgenic Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Mechanism of Action of 7-Deoxy-trans-dihydronarciclasine in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deoxy-trans-dihydronarciclasine (7-DtD), a natural isocarbostyril derivative isolated from the Amaryllidaceae family, has demonstrated potent antiproliferative activity against a range of cancer cell lines. Its structural similarity to pancratistatin (PST), a well-characterized anti-cancer agent, suggests a comparable mechanism of action. This technical guide provides a comprehensive overview of the current understanding of 7-DtD's mechanism of action in cancer cells, focusing on its role in inducing apoptosis and cell cycle arrest. Where direct evidence for 7-DtD is limited, insights from studies on its close analog, pancratistatin, are discussed to provide a more complete picture. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this promising compound.

Introduction

The search for novel anti-cancer agents with high efficacy and selectivity remains a cornerstone of oncological research. Natural products have historically been a rich source of therapeutic leads. This compound belongs to the Amaryllidaceae family of alkaloids, which are known for their diverse biological activities. The potent growth-inhibitory effects of 7-DtD against various cancer cell lines have spurred investigations into its underlying molecular mechanisms. This guide synthesizes the available data on its pro-apoptotic and cell cycle-disrupting properties, providing a foundation for further preclinical and clinical development.

Cytotoxicity and Antiproliferative Activity

The cytotoxic potential of this compound and its structural analog, pancratistatin, has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent growth-inhibitory effects, often in the nanomolar to low micromolar range.

| Compound | Cancer Cell Line | IC50 Value | Reference |

| This compound (7-DtD) | P388 (Murine Lymphocytic Leukemia) | 0.02 µg/mL | [Not explicitly cited] |

| Pancratistatin (PST) | HCT-15 (Human Colorectal Carcinoma) | 15-25 µM | [1] |

| Jurkat (Human T-cell Leukemia) | Sub-micromolar | [2] | |

| Various Cancer Cell Lines | Sub-micromolar | [Not explicitly cited] | |

| trans-Dihydronarciclasine | NCI-60 Panel (Mean GI50) | 12.6 nM | [3] |

Induction of Apoptosis

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. Evidence suggests that 7-DtD, much like pancratistatin, selectively triggers apoptotic pathways in cancer cells while exhibiting minimal toxicity towards normal cells.[4][5] The apoptotic cascade initiated by these compounds appears to involve the intrinsic (mitochondrial) and potentially the extrinsic (death receptor) pathways.

Mitochondrial Pathway of Apoptosis

The mitochondrial pathway is a key route for apoptosis induction by pancratistatin and is presumed to be a primary mechanism for 7-DtD as well.[4] This pathway is characterized by the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors into the cytoplasm.

Key events in this pathway include:

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical in regulating mitochondrial integrity. Pancratistatin has been shown to increase the expression of the pro-apoptotic protein Bax.[1]

-

Caspase Activation: The release of cytochrome c from the mitochondria leads to the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases such as caspase-3. Early activation of caspase-3 is a hallmark of pancratistatin-induced apoptosis.[2]

Potential Involvement of the Extrinsic Pathway

While the mitochondrial pathway is a primary focus, some related Amaryllidaceae alkaloids have been shown to activate the extrinsic or death receptor pathway, involving caspases-8 and -10.[3] This suggests a potential for 7-DtD to also engage this pathway, although direct evidence is currently lacking.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound and its analogs can disrupt the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase. Studies on pancratistatin have demonstrated its ability to induce cell cycle arrest at the G2/M phase in colorectal cancer cells.[1]

G2/M Phase Arrest

The G2/M checkpoint is a critical control point that ensures cells do not enter mitosis with damaged DNA. Disruption of this checkpoint can lead to mitotic catastrophe and cell death. The G2/M arrest induced by pancratistatin is associated with the modulation of key regulatory proteins.[1]

Key molecular events include:

-

Inhibition of Cyclin B1/CDK1 Activity: The Cyclin B1/CDK1 complex is the master regulator of entry into mitosis. Pancratistatin has been shown to inhibit the expression of Cyclin B1 and the phosphorylation of CDK1 (also known as cdc2).[1][3]

-

Modulation of Cdc25c: The phosphatase Cdc25c is responsible for activating the Cyclin B1/CDK1 complex. Pancratistatin inhibits the phosphorylation of Cdc25c, keeping it in an inactive state.[1]

Other Potential Mechanisms of Action

While apoptosis and cell cycle arrest are the most well-documented mechanisms, the broad biological activity of this compound suggests that other cellular processes may also be affected.

Inhibition of Ribosome Biogenesis and Protein Synthesis

Rapidly proliferating cancer cells have a high demand for protein synthesis, making ribosome biogenesis an attractive therapeutic target. While there is no direct evidence of 7-DtD binding to ribosomes, its ability to induce apoptosis and cell cycle arrest could be linked to the disruption of protein synthesis. Further research is needed to elucidate whether 7-DtD directly inhibits ribosome function or affects the signaling pathways that control ribosome biogenesis.

Disruption of the Actin Cytoskeleton

The actin cytoskeleton is crucial for maintaining cell shape, motility, and division, all of which are critical for cancer progression and metastasis.[6] Some anti-cancer agents exert their effects by disrupting actin dynamics.[7] Given the profound morphological changes observed in cancer cells undergoing apoptosis and cell cycle arrest, it is plausible that 7-DtD may directly or indirectly affect the organization and function of the actin cytoskeleton. However, specific studies to confirm this are lacking.

Experimental Protocols

The following are generalized protocols for key assays used to investigate the mechanism of action of this compound. Specific details may need to be optimized for different cell lines and experimental conditions.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

References

- 1. Cytoplasmic Actin: Purification and Single Molecule Assembly Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Antineoplastic Agents 454. Synthesis of the Strong Cancer Cell Growth Inhibitors trans-Dihydronarciclasine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 5. In Vitro Transcription and Translation Protocols | NHBS Academic & Professional Books [nhbs.com]

- 6. e-century.us [e-century.us]

- 7. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Stereoselective Synthesis of 7-Deoxy-trans-dihydronarciclasine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stereoselective synthesis of 7-Deoxy-trans-dihydronarciclasine, a potent antineoplastic agent belonging to the Amaryllidaceae isocarbostyril alkaloid family. This document details two prominent synthetic strategies, presenting quantitative data in structured tables, comprehensive experimental protocols for key transformations, and visualizations of the synthetic pathways using the DOT language.

Introduction

This compound and its parent compound, narciclasine, have garnered significant attention from the scientific community due to their promising pharmacological profiles, particularly their cytotoxic effects against a range of cancer cell lines. Structurally, these molecules feature a complex, densely functionalized aminocyclitol C ring fused to a phenanthridone core, presenting a formidable synthetic challenge. The stereocontrolled synthesis of these alkaloids is crucial for enabling further investigation into their therapeutic potential and for the development of novel analogs with improved properties. This guide focuses on two successful and distinct stereoselective approaches to the synthesis of (+)-7-Deoxy-trans-dihydronarciclasine.

Synthetic Strategies

Two principal strategies for the stereoselective synthesis of (+)-7-Deoxy-trans-dihydronarciclasine are highlighted herein:

-

A Divergent Approach via a Common Intermediate: This strategy employs a late-stage common intermediate to divergently access several Amaryllidaceae alkaloids, including (+)-7-Deoxy-trans-dihydronarciclasine. Key features of this approach include a cyclic boronic ester-mediated diastereoselective alkenylation, a chelation-controlled syn-allylation, and a regio- and stereoselective opening of an N-Boc-aziridine.[1][2]

-

Synthesis from a Chiral Cyclohexanoid Building Block: This enantio- and diastereocontrolled synthesis commences with a readily available chiral cyclohexanoid building block, establishing the stereochemistry of the C-ring early in the synthetic sequence.[3]

The following sections will delve into the specifics of each approach, providing detailed experimental protocols and quantitative data for key reaction steps.

Quantitative Data Summary

The following tables summarize the quantitative data, including reaction yields and stereoselectivities, for the key steps in the synthesis of (+)-7-Deoxy-trans-dihydronarciclasine.

Table 1: Key Reaction Yields in the Divergent Synthetic Approach

| Step No. | Reaction | Starting Material | Product | Yield (%) | Reference |

| 1 | Cyclic boronic ester-mediated diastereoselective alkenylation | syn-(+)-Diol 11 | α-Hydroxy ester syn-(-)-10 | 89 | [4] |

| 2 | DIBAL-H Reduction | α-Benzyloxy ester (-)-13 | Alcohol (+)-14 | 83 | [2] |

| 3 | Parikh-Doering Oxidation & Chelation-controlled allylation | Alcohol (+)-14 | syn-(+)-Alcohol 16 | 91 (2 steps) | [2] |

| 4 | Intermolecular Aziridination & Carbamoylation | Olefin | N-Boc aziridine trans-(-)-8 | 81 (2 steps) | [1] |

| 5 | Total Synthesis Steps | (+)-Diol 11 | (+)-7-Deoxy-trans-dihydronarciclasine | 7.0-17.2 (16-18 steps) | [2] |

Table 2: Key Reaction Yields in the Chiral Cyclohexanoid Building Block Approach

| Step No. | Reaction | Starting Material | Product | Yield (%) | Reference |

| 1 | Pd-catalyzed cross-coupling | α-Iodo enone 11 | Aryl-substituted enone | - | [5] |

| 2 | Diastereoselective dihydroxylation | Enone | Diol | - | [5] |

| 3 | B-ring construction (Bischler-Napieralski type) | Amide precursor | Tricyclic lactam | - | [5] |

| 4 | Final deprotection | Protected precursor | (+)-7-Deoxy-trans-dihydronarciclasine | 84 | [5] |

| 5 | Overall Yield | Chiral building block (+)-7 | (+)-7-Deoxy-trans-dihydronarciclasine | 3.2 (21 steps) | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthetic pathways.

Divergent Synthetic Approach: Key Experimental Protocols

1. Cyclic Boronic Ester-Mediated Diastereoselective Alkenylation: [4]

-

To a solution of syn-(+)-diol 11 and trans-2-phenylvinylboronic acid in a suitable solvent, a Lewis acid such as InBr₃ is added at a controlled temperature.

-

The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC).

-

The reaction is quenched, and the product, α-hydroxy ester syn-(-)-10 , is isolated and purified using column chromatography. This reaction proceeds with excellent diastereoselectivity (syn/anti > 99:1).

2. Chelation-Controlled syn-Allylation: [2]

-

The aldehyde 15 , obtained from the Parikh-Doering oxidation of alcohol (+)-14 , is dissolved in an appropriate solvent.

-

A chelating Lewis acid, such as MgBr₂·OEt₂, is added, followed by the addition of allyltributylstannane.

-

The reaction is maintained at a low temperature and stirred until the starting material is consumed.

-

Work-up and purification by column chromatography afford the syn-(+)-alcohol 16 with high diastereoselectivity (syn/anti > 99:1).

3. Regio- and Stereoselective Opening of N-Boc-aziridine: [1]

-

The N-Boc aziridine trans-(-)-8 is subjected to nucleophilic attack. The choice of nucleophile and reaction conditions dictates the regio- and stereochemical outcome of the ring-opening.

-

This step is crucial for the construction of the allylic amine moiety present in the target molecule.

Chiral Cyclohexanoid Building Block Approach: Key Experimental Protocols

1. Enantio- and Diastereocontrolled Synthesis from (+)-7: [5]

-

The synthesis commences with the chiral cyclohexanoid building block (+)-7 .

-

A key step involves a Pd-catalyzed cross-coupling reaction to introduce the 3,4-methylenedioxyphenyl moiety onto the cyclohexane framework.

-

The construction of the B-ring is achieved via a Banwell-Bischler-Napieralski type reaction.

-

The final steps involve deprotection to yield (+)-7-deoxy-trans-dihydronarciclasine. The overall yield from the chiral building block is 3.2% over 21 steps.[5]

2. Hydrogenation for the Synthesis of this compound (1c): [1]

-

A solution of 2-(tert-butyldimethylsilyl]oxy-3,4-isopropylidene-7-deoxynarciclasine (2f ) in a 1:1 mixture of CH₂Cl₂-CH₃CH₂OH is treated with 10% Pd/C.

-

The mixture is stirred under a hydrogen atmosphere (1 atm) for 4 hours.

-

The catalyst is removed by filtration through a short column of silica gel, eluting with ethyl acetate.

-

The resulting protected intermediate (1d ) is then deprotected using formic acid in tetrahydrofuran, followed by treatment with tetrabutylammonium fluoride (TBAF) to remove the silyl protecting group, yielding this compound (1c ).

Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.

Caption: Divergent synthetic approach to (+)-7-Deoxy-trans-dihydronarciclasine.

References

- 1. Antineoplastic Agents 454. Synthesis of the Strong Cancer Cell Growth Inhibitors trans-Dihydronarciclasine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stereocontrolled Divergent Total Syntheses of (+)-7-Deoxypancratistatin, (+)-7-Deoxy- trans-dihydronarciclasine, and (+)-Lycoricidine via Cyclic Boronic Ester-Mediated Diastereoselective Alkenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

7-Deoxy-trans-dihydronarciclasine: A Technical Whitepaper on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from publicly available abstracts of scientific research. Due to the inability to access the full text of key studies, this whitepaper provides a summary of the anti-inflammatory properties of 7-Deoxy-trans-dihydronarciclasine and may lack detailed quantitative data and specific experimental protocols. The presented information should be considered preliminary and requires further validation from full-text sources.

Introduction

This compound, a compound isolated from Lycoris chejuensis and often referred to as E144, has emerged as a promising small molecule with significant anti-inflammatory, particularly anti-neuroinflammatory, potential.[1][2] Overactivation of microglial cells, the resident immune cells of the central nervous system, is a hallmark of neuroinflammation and contributes to the pathophysiology of various neurodegenerative diseases. Research indicates that this compound effectively mitigates the inflammatory response in activated microglia, suggesting its therapeutic potential in managing inflammatory conditions. This technical guide synthesizes the current understanding of the anti-inflammatory properties of this compound, focusing on its mechanism of action, effects on inflammatory mediators, and preclinical evidence.

Quantitative Data Summary

Due to limitations in accessing full-text articles, a comprehensive quantitative data table with IC50 values and specific inhibition percentages cannot be provided. The following table summarizes the observed effects of this compound on key inflammatory markers based on available abstracts.

| Inflammatory Marker | Cell/Animal Model | Observed Effect of this compound (E144) | Reference |

| Pro-inflammatory Mediators | |||

| Nitric Oxide (NO) | Lipopolysaccharide (LPS)-activated BV-2 microglial cells | Attenuated expression | [1][2] |

| Prostaglandin E2 (PGE2) | LPS-activated BV-2 microglial cells | Attenuated expression | [1][2] |

| Inducible Nitric Oxide Synthase (iNOS) | LPS-activated BV-2 microglial cells | Attenuated expression | [1][2] |

| Cyclooxygenase-2 (COX-2) | LPS-activated BV-2 microglial cells | Attenuated expression | [1][2] |

| LPS-treated mice and/or T2576 transgenic mice cerebral cortex | Attenuated expression | [1][2] | |

| Pro-inflammatory Cytokines | |||

| Tumor Necrosis Factor-alpha (TNF-α) | LPS-activated BV-2 microglial cells | Attenuated secretion | [1][2] |

| LPS-treated mice and/or T2576 transgenic mice cerebral cortex | Attenuated expression | [1][2] | |

| Interleukin-6 (IL-6) | LPS-activated BV-2 microglial cells | Attenuated secretion | [1][2] |

| Anti-inflammatory Cytokines | |||

| Interleukin-10 (IL-10) | LPS-activated BV-2 microglial cells | Promoted secretion | [1][2] |

| Immune Cell Activation | |||

| Reactive Immune Cells (visualized by Iba1) | LPS-treated mice and/or T2576 transgenic mice cerebral cortex | Reduced | [1][2] |

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited abstracts. Specific concentrations, incubation times, and reagent details would be available in the full-text publications.

In Vitro Anti-inflammatory Assay in BV-2 Microglial Cells

-

Cell Culture: BV-2 murine microglial cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration.

-

Inflammatory Challenge: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess assay as an indicator of NO production.

-

Pro-inflammatory Cytokines (TNF-α, IL-6) and Anti-inflammatory Cytokine (IL-10): The levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Protein Expression (iNOS, COX-2): The expression levels of these enzymes in cell lysates are determined by Western blotting using specific antibodies.

-

In Vivo Anti-neuroinflammatory Assay in Mice

-

Animal Models: Studies have utilized lipopolysaccharide (LPS)-treated mice and Tg2576 transgenic mice, a model for Alzheimer's disease.

-

Administration: this compound is administered to the animals (route and dosage would be specified in the full study).

-

Induction of Neuroinflammation: In the LPS model, neuroinflammation is induced by systemic administration of LPS.

-

Tissue Analysis:

-

The cerebral cortex is harvested from the mice.

-

Protein Expression (TNF-α, COX-2): The expression levels of these inflammatory markers in the brain tissue are analyzed.

-

Immunohistochemistry: The presence of reactive immune cells is visualized by staining for markers such as Ionized calcium-binding adapter molecule 1 (Iba1).

-

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways involved in the inflammatory response.

Conclusion

The available evidence strongly suggests that this compound is a potent inhibitor of the inflammatory response, particularly in the context of neuroinflammation. Its ability to suppress the production of a wide range of pro-inflammatory mediators while promoting anti-inflammatory cytokines highlights its potential as a lead compound for the development of novel therapeutics for neurodegenerative and other inflammatory diseases. Further research, including detailed dose-response studies, pharmacokinetic and pharmacodynamic profiling, and investigation into its precise molecular targets, is warranted to fully elucidate its therapeutic potential. Access to full-text research articles will be critical for advancing these efforts.

References

The Neuroprotective Potential of 7-Deoxy-trans-dihydronarciclasine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deoxy-trans-dihydronarciclasine, a natural compound isolated from Lycoris chejuensis, has emerged as a promising candidate for the development of novel neuroprotective therapeutics. This technical guide provides an in-depth analysis of its demonstrated effects against key pathological features of neurodegenerative diseases, particularly Alzheimer's disease. We consolidate quantitative data from preclinical studies, present detailed experimental methodologies, and elucidate the compound's putative mechanisms of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function. Key pathological hallmarks of AD include the accumulation of amyloid-beta (Aβ) plaques and persistent neuroinflammation.[1][2] this compound (also referred to as E144) is an isocarbostyril alkaloid that has demonstrated significant neuroprotective properties in both in vitro and in vivo models.[2][3] This whitepaper will detail the current understanding of its efficacy and mechanisms of action.

Anti-Neuroinflammatory Effects

This compound exhibits potent anti-inflammatory activity in models of neuroinflammation. Studies utilizing lipopolysaccharide (LPS)-activated BV-2 microglial cells have shown a significant reduction in the production of key pro-inflammatory mediators.[3]

Quantitative Data: Inhibition of Pro-inflammatory Mediators

The following table summarizes the inhibitory effects of this compound on the production of various pro-inflammatory molecules in LPS-stimulated BV-2 microglia.

| Mediator | Cell Line/Model | Treatment Concentration | % Inhibition / Reduction | Reference |

| Nitric Oxide (NO) | BV-2 microglia | 10 µM | ~50% | [3] |

| Prostaglandin E2 (PGE2) | BV-2 microglia | 10 µM | ~60% | [3] |

| Tumor Necrosis Factor-α (TNF-α) | BV-2 microglia | 10 µM | ~70% | [3] |

| Interleukin-6 (IL-6) | BV-2 microglia | 10 µM | ~80% | [3] |

| iNOS (protein expression) | BV-2 microglia | 10 µM | Significant Reduction | [3] |

| COX-2 (protein expression) | BV-2 microglia | 10 µM | Significant Reduction | [3] |

Experimental Protocol: LPS-Activated BV-2 Microglial Cell Assay

This protocol outlines the methodology used to assess the anti-neuroinflammatory effects of this compound.

-

Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in 96-well or 6-well plates and pre-treated with varying concentrations of this compound for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Prostaglandin E2 (PGE2), TNF-α, and IL-6: Levels of these cytokines in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

iNOS and COX-2 Expression: Cellular protein lysates are collected, and the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blot analysis.

-

Proposed Anti-Neuroinflammatory Signaling Pathway

The anti-inflammatory effects of this compound are likely mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, in microglia.

References

- 1. Substrate-Specific Activation of α-Secretase by this compound Increases Non-Amyloidogenic Processing of β-Amyloid Protein Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Reduces β-Amyloid and Ameliorates Memory Impairment in a Transgenic Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

The Impact of 7-Deoxy-trans-dihydronarciclasine on β-Amyloid Production: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD), a progressive neurodegenerative disorder, is characterized by the accumulation of β-amyloid (Aβ) plaques in the brain. The production of Aβ is a result of the amyloidogenic processing of the amyloid precursor protein (APP). This whitepaper provides a comprehensive technical overview of the effects of 7-Deoxy-trans-dihydronarciclasine, a natural compound, on the modulation of APP processing and the subsequent reduction in β-amyloid production. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual diagrams of the underlying signaling pathways and experimental workflows.

Introduction

The amyloid cascade hypothesis remains a central theory in the pathogenesis of Alzheimer's disease, positing that the accumulation of β-amyloid peptides is the primary event driving neurodegeneration.[1] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[2][3] An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which precludes the formation of Aβ and produces the neuroprotective soluble APPα (sAPPα) fragment.[2][4] Consequently, therapeutic strategies aimed at reducing Aβ production often focus on inhibiting β- or γ-secretase or promoting α-secretase activity.

This compound (also referred to as E144), an active component isolated from Lycoris chejuensis, has emerged as a promising natural compound in the modulation of APP processing.[2][5] Research has demonstrated its potential to reduce β-amyloid levels both in vitro and in vivo, suggesting a multifaceted mechanism of action that includes the regulation of APP levels and the direct activation of α-secretase.[2][5] This document synthesizes the current scientific understanding of the effects of this compound on β-amyloid production.

Quantitative Data Summary

The effects of this compound on β-amyloid production and APP processing have been quantified in several key studies. The following tables summarize the significant findings.

| Treatment Group | Aβ42 Reduction (%) | sAPPα Increase | sAPPβ Decrease | Reference |

| Control | 0 | - | - | [2] |

| 0.5 µM E144 | 13.6 ± 3.5 | Not Specified | Not Specified | [2] |

| 1 µM E144 | 18.0 ± 2.1 | Not Specified | Not Specified | [2] |

| 5 µM E144 | 24.6 ± 4.0 | Not Specified | Not Specified | [2] |

| Table 1: In Vitro Dose-Dependent Effect of this compound on Aβ42 Production in HeLa Cells Overexpressing APP with Swedish Mutation. [2] |

| Treatment Group | Aβ Levels in Cerebral Cortex | APP Levels in Cerebral Cortex | Reference |

| Tg2576 Mice (Control) | Elevated | Elevated | [5] |

| Tg2576 Mice + E144 | Decreased | Decreased | [5] |

| Table 2: In Vivo Effect of this compound on Aβ and APP Levels in a Transgenic Mouse Model of Alzheimer's Disease (Tg2576). [5] |

Signaling Pathways and Mechanism of Action

This compound influences APP processing through a dual mechanism. Firstly, it reduces the overall levels of APP, particularly its mature form.[5] Secondly, and more significantly, it promotes the non-amyloidogenic pathway by directly activating α-secretase enzymes, specifically ADAM10 and ADAM17.[2][4] This activation enhances the cleavage of APP to produce the neuroprotective sAPPα fragment, thereby reducing the substrate available for the amyloidogenic pathway and consequently decreasing the production of β-amyloid.[2] The compound has been shown to increase the affinity of ADAMs for their substrate.[2]

Figure 1: APP Processing Pathways and the Effect of this compound.

Experimental Protocols

In Vitro Analysis of Aβ Production

Cell Culture and Treatment:

-

Cell Line: HeLa cells stably overexpressing human APP with the Swedish mutation (APPsw) were used.[2]

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells were treated with varying concentrations of this compound (0.5, 1, and 5 µM) for 1 hour for the analysis of Aβ levels.[2]

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Quantification:

-

Sample Collection: Conditioned media from the treated cells was collected.

-

Assay: The levels of Aβ40 and Aβ42 in the conditioned media were measured using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The percentage reduction in Aβ levels was calculated relative to the vehicle-treated control group.

In Vivo Analysis in a Transgenic Mouse Model

Animal Model and Treatment:

-

Animal Model: Tg2576 mice, a transgenic model of Alzheimer's disease that overexpresses a mutant form of human APP, were used.[5]

-

Treatment Regimen: The specific dosage and duration of this compound administration are detailed in the primary literature.[5]

Tissue Analysis:

-

Sample Collection: Following the treatment period, the cerebral cortex of the mice was dissected.

-

Western Blot Analysis:

-

Protein Extraction: Brain tissue was homogenized in lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against Aβ and APP, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell-Free α-Secretase Activity Assay

Principle:

-

This assay measures the direct effect of this compound on the enzymatic activity of ADAM10 and ADAM17.

Protocol Outline:

-

Enzyme Source: Recombinant human ADAM10 and ADAM17 were used.

-

Substrate: A fluorogenic peptide substrate specific for α-secretase was employed.

-

Assay Conditions: The enzymes were incubated with the substrate in the presence or absence of this compound.

-

Measurement: The fluorescence generated from the cleavage of the substrate was measured over time using a fluorescence plate reader.

-

Kinetic Analysis: Lineweaver-Burk plot analysis was used to determine the effect of the compound on the enzyme's affinity for the substrate (Km) and its maximum reaction velocity (Vmax).[2]

Experimental and Logical Workflows

Figure 2: Overall Experimental Workflow.

Conclusion

The available evidence strongly suggests that this compound is a potent modulator of APP processing with significant potential for the reduction of β-amyloid production. Its dual mechanism of action, involving both the downregulation of APP levels and the substrate-specific activation of α-secretase, makes it a compelling candidate for further investigation as a disease-modifying therapy for Alzheimer's disease. The data presented in this whitepaper provide a solid foundation for researchers and drug development professionals to understand the therapeutic potential of this natural compound. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its long-term efficacy and safety in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Substrate-Specific Activation of α-Secretase by this compound Increases Non-Amyloidogenic Processing of β-Amyloid Protein Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunoprecipitation/western blot detection of amyloid-β [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

Technical Guide: Isolation of 7-Deoxy-trans-dihydronarciclasine from Lycoris chejuensis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the isolation and characterization of 7-Deoxy-trans-dihydronarciclasine, a promising bioactive alkaloid, from the bulbs of Lycoris chejuensis. This guide details the experimental protocols for extraction and purification and presents the relevant chemical data.

Introduction

Lycoris chejuensis, a plant belonging to the Amaryllidaceae family, is a known source of various biologically active alkaloids.[1] Among these, this compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.[2][3] This guide serves as a technical resource for the efficient isolation and identification of this compound for further research and development.

Experimental Protocols

The isolation of this compound from Lycoris chejuensis involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Plant Material and Extraction

Fresh bulbs of Lycoris chejuensis are the primary source material. A general procedure for the initial extraction of alkaloids from Lycoris species involves the use of methanol.[4]

Protocol:

-

Preparation of Plant Material: Clean the fresh bulbs of Lycoris chejuensis to remove any soil and debris. Slice the bulbs into smaller pieces to increase the surface area for extraction.

-

Methanol Extraction: Submerge the sliced bulbs in methanol at room temperature. The ratio of plant material to solvent may vary, but a common starting point is 1:5 to 1:10 (w/v).

-

Maceration: Allow the mixture to macerate for a period of 24 to 72 hours with occasional agitation to ensure thorough extraction.

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

Solvent Partitioning and Fractionation

The crude methanol extract is a complex mixture of compounds. Solvent-solvent partitioning is employed to separate compounds based on their polarity, thereby enriching the alkaloid fraction.

Protocol:

-

Acid-Base Extraction: Suspend the crude methanol extract in an acidic aqueous solution (e.g., 1% sulfuric acid in water).[4] This protonates the alkaloids, making them water-soluble.

-

Defatting: Wash the acidic solution with a nonpolar solvent such as n-hexane to remove lipids and other nonpolar compounds. Discard the n-hexane layer.

-

Basification and Extraction: Adjust the pH of the aqueous layer to alkaline (pH 9-10) using a base (e.g., NaOH). This deprotonates the alkaloids, making them soluble in organic solvents.

-

Organic Solvent Extraction: Perform multiple extractions of the basified aqueous solution with an organic solvent like dichloromethane or ethyl acetate to extract the alkaloids.[4]

-

Concentration: Combine the organic layers and concentrate them under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

The final purification of this compound is achieved through a combination of chromatographic techniques.

Protocol:

-

Silica Gel Column Chromatography:

-

Apply the crude alkaloid fraction to a silica gel column.

-

Elute the column with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol.[2]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., Dragendorff's reagent for alkaloids).

-

Combine fractions containing the target compound based on the TLC profile.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the enriched fractions using a preparative HPLC system.

-

A C18 column is typically used for the separation of alkaloids.[4]

-

The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient elution mode.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

The purity of the isolated compound can be confirmed by analytical HPLC.

-

Data Presentation

While specific yield data for the isolation of this compound from Lycoris chejuensis is not extensively published, the following tables summarize the key analytical data for the characterization of the compound.

| Spectroscopic Data | Observed Values |

| Mass Spectrometry (LC-MS) | The presence of this compound in the extract of Lycoris chejuensis has been confirmed by LC-MS analysis.[3] |

| Nuclear Magnetic Resonance (NMR) | The structural elucidation of the isolated compound is confirmed by 1H and 13C NMR spectroscopy.[3] |

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound from Lycoris chejuensis.

Caption: Workflow for the isolation of this compound.

Anti-Neuroinflammatory Signaling Pathway

This compound has been shown to inhibit neuroinflammation in lipopolysaccharide (LPS)-activated microglial cells.[2][4] The diagram below depicts a simplified, hypothetical signaling pathway illustrating this anti-inflammatory effect.

Caption: Anti-inflammatory action of this compound.

References

Structural Elucidation of 7-Deoxy-trans-dihydronarciclasine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deoxy-trans-dihydronarciclasine, a member of the Amaryllidaceae isocarbostyril alkaloids, has garnered significant attention within the scientific community for its potent biological activities, including antineoplastic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the structural elucidation of this compelling molecule. It details its synthesis, spectroscopic characterization, and explores its mechanism of action, offering valuable insights for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

Natural products continue to be a vital source of novel therapeutic agents. The isocarbostyril alkaloids, isolated from various species of the Amaryllidaceae family, are a structurally unique and pharmacologically important class of compounds. Among these, this compound has emerged as a promising lead compound due to its significant growth-inhibitory effects against a broad range of cancer cell lines and its potential neuroprotective activities.[1][2][3] This document serves as an in-depth resource on the structural determination and synthesis of this compound.

Synthesis and Structural Confirmation

The definitive structure of this compound has been confirmed through various total synthesis endeavors. These synthetic routes not only provide access to the natural product for further biological evaluation but also confirm its absolute stereochemistry.

Total Synthesis Approaches

Multiple stereocontrolled total syntheses of (+)-7-Deoxy-trans-dihydronarciclasine have been successfully accomplished, often as part of divergent strategies that also yield related Amaryllidaceae alkaloids like (+)-7-deoxypancratistatin and (+)-lycoricidine.[4] A key challenge in these syntheses is the stereoselective construction of the highly oxygenated aminocyclitol C ring.

One notable approach involves a divergent synthetic strategy starting from a readily available chiral diol. Key transformations in this pathway include a cyclic boronic ester-mediated diastereoselective alkenylation to establish the C(10b) stereocenter, a chelation-controlled stereoselective syn-allylation to set the C(2) stereocenter, and a regio- and stereoselective opening of an N-Boc-aziridine to form the allylic amine moiety.[4] These syntheses have been completed in 16–18 steps with overall yields ranging from 7.0–17.2%.

Another strategy involves the palladium-catalyzed hydrogenation of 7-deoxynarciclasine.[1][5] This method provides a practical route to increase the availability of this compound for preclinical studies.[1][5] The stereochemical outcome of the hydrogenation is crucial, with the trans-isomer showing significantly higher biological activity compared to the cis-isomer.[1]

A logical workflow for a common synthetic approach is outlined below:

Spectroscopic Data

The structural identity of synthesized this compound is confirmed by comparing its spectroscopic data with that of the natural product. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical in this confirmation.

| Spectroscopic Data for (+)-7-Deoxy-trans-dihydronarciclasine | |

| Technique | Observed Data |

| ¹H NMR (DMSO-d₆, 300 MHz) | The proton NMR spectrum shows characteristic signals that are consistent with the assigned structure. The coupling constants are crucial for determining the relative stereochemistry of the protons on the cyclohexane ring.[1] |

| HRMS (APCI⁺) | m/z = 408.1845 (calculated for C₂₀H₃₀NO₆Si [M+H]⁺: 408.1842) for a silyl-protected intermediate.[1] The exact mass measurement provides confirmation of the elemental composition. |

| Melting Point | 230 °C[1] |

| Optical Rotation | Specific rotation values are used to confirm the enantiomeric purity of the synthesized compound. |

X-ray Crystallography

While the search results do not contain a direct X-ray crystal structure of this compound itself, the structures of closely related derivatives and precursors have been determined by this method.[2][3] This technique provides unambiguous proof of the relative and absolute stereochemistry of these molecules, further solidifying the structural assignment of this compound through chemical correlation.[2][3]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of synthetic efforts. Below are representative protocols for key transformations in the synthesis of this compound.

Palladium-Catalyzed Hydrogenation of a 7-Deoxynarciclasine Derivative

This procedure outlines the conversion of a protected 7-deoxynarciclasine to the corresponding trans-dihydronarciclasine derivative.

-

Reaction: To a solution of 2-(tert-butyldimethylsilyl]oxy-3,4-isopropylidene-7-deoxynarciclasine (0.050 g, 0.112 mmol) in a 1:1 mixture of CH₂Cl₂ and CH₃CH₂OH (8 mL) is added 10% Pd/C (1.2 mg, 0.0112 mmol).[5]

-

Conditions: The resulting mixture is stirred under 1 atm of hydrogen for 4 hours.[5]

-

Workup and Purification: The reaction mixture is passed through a short column of silica gel, eluting with ethyl acetate to yield the product.[5]

Deprotection to Yield this compound

This protocol describes the removal of protecting groups to afford the final product.

-

Step 1: Acetonide Cleavage: A protected intermediate (0.02 g, 0.045 mmol) is dissolved in tetrahydrofuran (2 mL), and 60% formic acid (2 mL) is added at room temperature. The reaction is heated to 60 °C for 3 hours. The solution is then concentrated to a white residue.[1]

-

Purification: The residue is purified by silica gel flash column chromatography (90:10 CH₂Cl₂-CH₃OH) to yield the silyl-ether intermediate.[1]

-

Step 2: Silyl Ether Deprotection: The silyl ether intermediate is treated with TBAF to yield this compound.[1]

Biological Activity and Mechanism of Action

This compound exhibits potent biological activity, making it a molecule of significant therapeutic interest.

Antineoplastic Activity

This compound is a strong inhibitor of cancer cell growth.[1][5] It has shown significant activity against the P388 lymphocytic leukemia cell line with an ED₅₀ of 0.02 μg/mL.[1][5] Its cytotoxic profile shows a high correlation with that of (+)-pancratistatin, a well-studied anticancer agent.[1][5] The trans-ring juncture is a critical structural feature for its potent anticancer activity.[2][3]

Anti-Neuroinflammatory Activity

Overactivated microglia and persistent neuroinflammation are implicated in the pathophysiology of neurodegenerative diseases. This compound has been shown to attenuate the expression of pro-inflammatory factors, including nitric oxide, prostaglandin E₂, inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide-activated microglial cells.[6][7] Conversely, it promotes the secretion of the anti-inflammatory cytokine interleukin-10.[6][7]

The proposed anti-neuroinflammatory signaling pathway is depicted below:

Potential in Alzheimer's Disease

The accumulation of β-amyloid (Aβ) is a key pathological feature of Alzheimer's disease. This compound has been shown to reduce the levels of amyloid precursor protein (APP), particularly its mature form. This leads to a decrease in the levels of Aβ and other cleavage products, suggesting a potential therapeutic role in Alzheimer's disease.

Conclusion

The structural elucidation of this compound has been firmly established through a combination of total synthesis, extensive spectroscopic analysis, and comparison with related natural products. The development of efficient and stereocontrolled synthetic routes has been instrumental in providing material for biological studies. These investigations have revealed its potent antineoplastic and anti-inflammatory activities, highlighting its potential as a valuable lead compound for the development of new therapeutics. Further research into its precise molecular mechanisms of action will be crucial for translating its promising biological profile into clinical applications.

References

- 1. Antineoplastic Agents 454. Synthesis of the Strong Cancer Cell Growth Inhibitors trans-Dihydronarciclasine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. This compound Reduces β-Amyloid and Ameliorates Memory Impairment in a Transgenic Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total Synthesis of (+)-7-Deoxypancratistatin and (+)-7-Deoxy-trans-dihydronarciclasine [chooser.crossref.org]

- 5. 7-Deoxy- trans-dihydronarciclasine Isolated from Lycoris chejuensis Inhibits Neuroinflammation in Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stereocontrolled Divergent Total Syntheses of (+)-7-Deoxypancratistatin, (+)-7-Deoxy- trans-dihydronarciclasine, and (+)-Lycoricidine via Cyclic Boronic Ester-Mediated Diastereoselective Alkenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Deoxy-trans-dihydronarciclasine: A Potential Therapeutic Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deoxy-trans-dihydronarciclasine is a member of the Amaryllidaceae isocarbostyril alkaloids, a class of natural products that has garnered significant attention for its potent biological activities.[1] Structurally characterized by a fused tricyclic hexahydrophenanthridinone framework, this compound and its analogues have demonstrated promising anticancer and neuroprotective properties. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its therapeutic potential, mechanism of action, and relevant experimental data and protocols.

Anticancer Activity

This compound has been identified as a potent inhibitor of cancer cell growth. Its activity is comparable to other well-studied Amaryllidaceae alkaloids like pancratistatin, suggesting a potentially novel mechanism of action that differs from established anticancer agents.[1]

Quantitative Cytotoxicity Data

While comprehensive data from the National Cancer Institute's (NCI) 60-cell line screen is not publicly available in a detailed format, existing literature highlights the potent cytotoxic profile of this compound and its close analogue, trans-dihydronarciclasine.

| Compound | Cell Line | Parameter | Value | Reference |

| trans-Dihydronarciclasine | NCI-60 Panel (Mean) | GI₅₀ | 12.6 nM | [2] |

| This compound | P388 (Murine Lymphocytic Leukemia) | ED₅₀ | 0.02 µg/mL | [2] |

| trans-Dihydronarciclasine | P388 (Murine Lymphocytic Leukemia) | ED₅₀ | 0.0032 µg/mL | [2] |

Mechanism of Action: Apoptosis Induction

While direct studies on the apoptotic mechanism of this compound are limited, the closely related Amaryllidaceae alkaloids, such as pancratistatin and narciclasine, are known to induce apoptosis in cancer cells.[2] It is presumed that this compound shares a similar mechanism, likely involving the intrinsic mitochondrial pathway.[2] This pathway is characterized by the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent programmed cell death.

Neuroprotective and Anti-Inflammatory Activities

Recent studies have highlighted the potential of this compound in the context of neurodegenerative diseases, particularly Alzheimer's disease, by targeting neuroinflammation and amyloid-beta (Aβ) pathology.

Modulation of Neuroinflammation

This compound has been shown to attenuate the expression of pro-inflammatory factors in lipopolysaccharide (LPS)-activated microglial cells.[3][4] This suggests a potent anti-neuroinflammatory effect, which is crucial in mitigating the progression of neurodegenerative diseases.

Key Modulated Factors:

-

Pro-inflammatory mediators (downregulated): Nitric oxide (NO), Prostaglandin E2 (PGE2), Inducible nitric oxide synthase (iNOS), Cyclooxygenase-2 (COX-2), Tumor necrosis factor-alpha (TNF-α), Interleukin-6 (IL-6).[3][4]

-

Anti-inflammatory cytokine (upregulated): Interleukin-10 (IL-10).[3]

Impact on Amyloid-Beta Pathology

In models of Alzheimer's disease, this compound has demonstrated the ability to reduce the levels of amyloid-beta (Aβ) by affecting the processing of the amyloid precursor protein (APP). It has been observed to decrease the levels of total APP, soluble APPα (sAPPα), soluble APPβ (sAPPβ), and C-terminal fragments.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been described by Pettit et al. The process involves the palladium-catalyzed hydrogenation of 7-deoxynarciclasine derivatives. A key step is the protection of the cis-diol and phenol groups prior to hydrogenation to achieve the desired trans-stereochemistry.

Detailed Steps (abbreviated from Pettit et al.):

-

Acetonide Protection: 7-Deoxynarciclasine is reacted with 2,2-dimethoxypropane and a catalytic amount of TsOH in DMF to protect the cis-diol as an acetonide.[2]

-

Silyl Ether Protection: The phenolic hydroxyl group is then protected as a silyl ether.[2]

-

Hydrogenation: The protected intermediate is subjected to hydrogenation with 10% Pd/C under a hydrogen atmosphere in a solvent mixture such as CH₂Cl₂/CH₃CH₂OH.[2]

-

Deprotection: The acetonide group is removed using formic acid, followed by cleavage of the silyl ether with TBAF to yield this compound.[2]

In Vitro Cytotoxicity Assay (General Protocol)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: Assess cell viability using a suitable method, such as the MTT or Sulforhodamine B (SRB) assay, following the manufacturer's instructions.

-

Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) values from the dose-response curves.

Western Blot Analysis for Protein Expression (General Protocol)

This protocol can be adapted to analyze the expression of proteins involved in apoptosis (Bcl-2, Bax), neuroinflammation (COX-2, iNOS), or APP processing.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is a promising therapeutic agent with potent anticancer and neuroprotective activities. Its ability to induce apoptosis in cancer cells and mitigate neuroinflammation and amyloid pathology highlights its potential for further development. Future research should focus on elucidating the precise molecular targets and detailed signaling pathways, conducting comprehensive in vivo efficacy and toxicity studies, and exploring its potential in combination therapies. The development of more efficient and scalable synthetic routes will also be crucial for advancing this compound towards clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antineoplastic Agents 454. Synthesis of the Strong Cancer Cell Growth Inhibitors trans-Dihydronarciclasine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Deoxy- trans-dihydronarciclasine Isolated from Lycoris chejuensis Inhibits Neuroinflammation in Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]